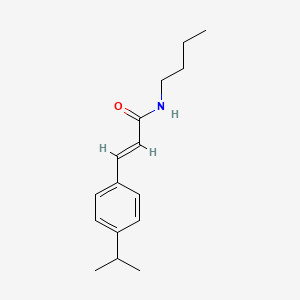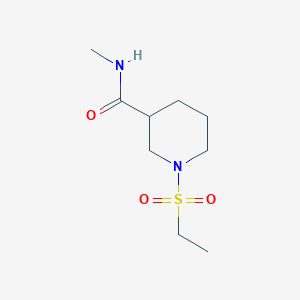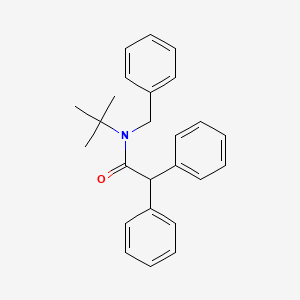![molecular formula C18H12Cl2O6S2 B4643938 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate](/img/structure/B4643938.png)
4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate
Overview
Description
4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C18H12Cl2O6S2 and a molecular weight of 459.32 g/mol . This compound is characterized by the presence of two chlorophenyl groups and two sulfonate groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4-hydroxyphenyl 4-chlorobenzenesulfonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate groups.
Oxidation and Reduction: The chlorophenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl sulfonates, while oxidation and reduction can lead to the formation of different chlorophenyl derivatives .
Scientific Research Applications
4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate groups can act as electrophiles, facilitating reactions with nucleophiles in biological systems. The chlorophenyl groups can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: This compound shares the chlorophenyl and sulfone groups but lacks the additional sulfonate group present in 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate.
Bis(4-chlorophenyl) sulfone: Similar in structure but with two chlorophenyl groups connected by a sulfone bridge.
Uniqueness
This compound is unique due to the presence of both sulfonate and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O6S2/c19-13-1-9-17(10-2-13)27(21,22)25-15-5-7-16(8-6-15)26-28(23,24)18-11-3-14(20)4-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTSDQYIACUCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4643860.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4643867.png)
![(5Z)-2-(4-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4643868.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4643876.png)
![4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4643879.png)
![9-[4-(diethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B4643887.png)
![(5Z)-5-[[5-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4643893.png)

![4-[5-(4-methylphenoxy)pentyl]morpholine](/img/structure/B4643902.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4643909.png)

![1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4643918.png)
![methyl 4-ethyl-5-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)thiophene-3-carboxylate](/img/structure/B4643920.png)

